molecular formula C10H12BrNO2 B7951154 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B7951154
M. Wt: 258.11 g/mol
InChI Key: BWQBUOCXJAWYDO-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine (CAS 1707587-45-8) is a brominated benzodioxole derivative of high interest in chemical and pharmaceutical research . With a molecular formula of C10H12BrNO2 and a molecular weight of 258.11, this compound serves as a valuable chemical intermediate and reference standard . Its core structure is a 1,3-benzodioxole system bearing a bromo substituent and a N,N-dimethylmethanamine side chain, making it a key synthetic precursor for further exploration . Researchers utilize this compound and its structural analogs in various biochemical and pharmacological studies . For instance, structurally related brominated benzodioxole compounds are investigated for their potential biological activities, including their interactions with cellular receptors and pathways . Such research aids in the development of novel therapeutic agents and the understanding of disease mechanisms. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)5-7-3-9-10(4-8(7)11)14-6-13-9/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQBUOCXJAWYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination of 1,3-benzodioxole-5-carboxaldehyde is directed by the electron-donating methylenedioxy group and the electron-withdrawing aldehyde. Bromine (Br₂) in the presence of FeBr₃ as a Lewis acid selectively substitutes the 6-position (ortho to the aldehyde).

Typical Conditions :

  • Substrate : 1,3-Benzodioxole-5-carboxaldehyde (10 mmol)

  • Reagents : Br₂ (12 mmol), FeBr₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C → room temperature

  • Yield : 78–85%

Key Observations :

  • Prolonged reaction times (>6 h) lead to di-brominated byproducts.

  • Lower temperatures (0–5°C) improve regioselectivity.

Reductive Amination of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

Imine Formation and Reduction

The aldehyde intermediate undergoes reductive amination with dimethylamine to install the N,N-dimethylmethanamine group. Sodium triacetoxyborohydride (STAB) or cyanoborohydride (NaBH₃CN) serves as the reducing agent.

Representative Protocol :

  • Substrate : 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (5 mmol)

  • Reagents : Dimethylamine (2.0 equiv), STAB (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF) with 1% acetic acid

  • Temperature : Room temperature, 12 h

  • Yield : 70–75%

Optimization Notes :

  • Acidic conditions (pH 4–5) enhance imine formation kinetics.

  • Anhydrous solvents prevent aldehyde hydration, improving reaction efficiency.

Alternative Synthetic Routes

Nucleophilic Substitution of 5-Bromomethyl-6-bromobenzo[d] dioxole

A two-step sequence involving bromination of 5-methylbenzo[d]dioxole followed by benzylic bromination and amine substitution:

  • Bromination :

    • Substrate : 5-Methylbenzo[d]dioxole

    • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator)

    • Conditions : CCl₄, reflux, 6 h

    • Product : 5-Bromomethyl-6-bromobenzo[d]dioxole (Yield: 65%).

  • Amine Substitution :

    • Substrate : 5-Bromomethyl-6-bromobenzo[d]dioxole

    • Reagents : Dimethylamine (4.0 equiv), K₂CO₃

    • Solvent : Acetonitrile, 60°C, 24 h

    • Yield : 58%.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Limitations
Bromination + Reductive Amination 1,3-Benzodioxole-5-carboxaldehydeBromination, reductive amination75%High regioselectivity, scalableRequires anhydrous conditions
Nucleophilic Substitution 5-Methylbenzo[d][1,dioxoleRadical bromination, SN2 reaction58%Avoids aldehyde handlingLower yield, radical initiator toxicity

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.82 (s, 1H, aromatic), δ 6.05 (s, 2H, OCH₂O), δ 3.22 (s, 6H, N(CH₃)₂), δ 2.75 (s, 2H, CH₂N).

  • HRMS : m/z calc. for C₁₀H₁₁BrNO₂ [M+H]⁺: 272.9974; found: 272.9976.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : FeBr₃ recovery via aqueous extraction reduces costs.

  • Solvent Selection : Switching from DCM to toluene improves safety and scalability.

Environmental Impact

  • Waste Streams : Bromide salts are neutralized with NaHSO₃ before disposal.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 8.2 (ideal: <10) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 6-position of the benzodioxole ring serves as a potential site for nucleophilic substitution (SNAr), particularly under catalytic or activating conditions.

  • Suzuki-Miyaura Cross-Coupling : The bromo group can undergo palladium-catalyzed coupling with boronic acids to form biaryl derivatives . This reaction is critical for introducing diverse aromatic substituents.

Reaction Type Conditions Example Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C1-(Aryl-benzo[d] dioxol-5-yl)-N,N-dimethylmethanamine

Reactivity of the Dimethylamino Group

The tertiary amine group exhibits limited nucleophilicity due to steric hindrance but can participate in specific transformations:

  • Quaternary Ammonium Salt Formation : Reaction with alkyl halides (e.g., methyl iodide) under mild conditions yields quaternary ammonium salts .

  • Oxidation : Strong oxidizing agents like H₂O₂ or mCPBA may convert the dimethylamino group to an N-oxide, altering electronic properties.

Key Reaction Pathways:
(Dimethylamino)+R-X(Trimethylammonium)X\text{(Dimethylamino)} + \text{R-X} \rightarrow \text{(Trimethylammonium)}X^-
(Dimethylamino)+H2O2N-Oxide\text{(Dimethylamino)} + \text{H}_2\text{O}_2 \rightarrow \text{N-Oxide}

Electrophilic Aromatic Substitution (EAS)

The benzodioxole ring’s electron-rich nature facilitates EAS, though the bromine and dimethylamino groups influence regioselectivity:

  • Nitration/Sulfonation : Likely occurs at the 4-position (para to the electron-donating dioxole oxygen).

  • Halogenation : Iodination or chlorination may proceed under acidic conditions, directed by the dioxole’s activating effects.

Condensation and Cyclization Reactions

The dimethylamino group can act as a directing group in condensation reactions:

  • Mannich Reaction : Forms β-amino carbonyl derivatives when reacted with aldehydes and ketones.

  • Schiff Base Formation : Limited due to tertiary amine structure but feasible with activated carbonyls under forcing conditions.

Stability and Decomposition Pathways

  • Acid Sensitivity : Protonation of the dimethylamino group forms water-soluble ammonium salts, which may decompose under prolonged acidic conditions .

  • Thermal Decomposition : At elevated temperatures (>200°C), cleavage of the dioxole ring or demethylation may occur .

Scientific Research Applications

Structural Representation

The following table summarizes key structural features of the compound:

PropertyValue
IUPAC Name1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine
InChI KeyJXVLEYPOHIIQMA-UHFFFAOYSA-N
SMILESCN(C)CC1=CC2=C(C=C1)OCO2

Pharmacological Studies

Research indicates that derivatives of the benzodioxole structure exhibit psychoactive properties. Specifically, the brominated variant has been studied for its potential as a psychoactive substance similar to MDMA.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and pharmacological evaluation of brominated benzodioxole derivatives. The findings suggested that these compounds could modulate serotonin receptors, indicating potential applications in treating mood disorders .

Synthetic Chemistry

The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to new derivatives with varied biological activities.

Table: Synthetic Routes for Derivatives

Derivative NameSynthetic MethodologyReference
6-Bromo-MDMABromination of MDMA
1-(6-Bromo-3,4-methylenedioxy)amineN-Methylation followed by bromination

Neuropharmacology

The neuropharmacological profile of this compound has been investigated for its effects on neurotransmitter systems.

Findings:
Research has shown that this compound may enhance the release of serotonin and dopamine in neuronal cultures, which could have implications for developing treatments for depression and anxiety disorders .

Toxicological Studies

Understanding the safety profile of this compound is crucial given its psychoactive potential. Toxicological assessments have indicated that while it exhibits some neurotoxic effects at high doses, further studies are required to fully characterize its safety margin.

Case Study:
A toxicological profile assessment conducted by the National Institute on Drug Abuse (NIDA) highlighted various physiological effects observed in animal models, including alterations in locomotor activity and anxiety-like behaviors .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds such as 4e and 5c-j share the 6-bromobenzo[d][1,3]dioxol-5-yl moiety but incorporate benzimidazole cores with additional substituents (e.g., fluoro, nitro, or methylthio groups).

Property Target Compound 4e / 5c-j (Benzimidazoles)
Core Structure Dimethylmethanamine Benzimidazole with fluoro/methylthio
Synthesis Reductive amination Condensation reactions
Melting Point Oil (no defined mp) 196–207°C (solids)
Key IR Peaks Expected C-Br (~672 cm⁻¹) C-Br + C-F (~1176 cm⁻¹)
Bioactivity Not reported Potential antimicrobial/antifungal

Key Differences : The benzimidazole derivatives exhibit higher thermal stability (solid state) and distinct bioactivity profiles due to heterocyclic cores.

N-(Benzodioxol-5-yl) Acetamides ()

Compound K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide) shares the benzodioxole ring but features an acetamide-thioether group.

Property Target Compound K-16 (Acetamide)
Functional Group Dimethylamine Acetamide-thioether
Synthesis Reductive amination Amidation with oxalyl chloride
Physical State Oil Yellow solid (mp 55.2–55.5°C)
Bioactivity Not reported Root growth modulation in plants

Key Differences : The acetamide group in K-16 enhances polarity and crystallinity, enabling its use in plant biology studies.

6-Bromo-MDMA Hydrochloride ()

This compound (1-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-methylpropan-2-amine hydrochloride) is a psychoactive analog.

Property Target Compound 6-Bromo-MDMA Hydrochloride
Amine Substituent N,N-dimethyl N-methylpropan-2-amine
Form Free base Hydrochloride salt
Applications Research chemical Forensic/research (CNS effects)
UV/Vis λmax Not reported 239, 294 nm

Key Differences : The hydrochloride salt and branched amine in 6-bromo-MDMA enhance solubility and CNS activity, unlike the target compound’s dimethylamine.

Sulfinamide Derivatives ()

Compound 1f (N-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)-2-methylpropane-2-sulfinamide) features a sulfinamide group.

Property Target Compound 1f (Sulfinamide)
Functional Group Dimethylamine Sulfinamide
Synthesis Reductive amination Imine formation
¹H NMR δ 3.32 (s, 2H) δ 8.86 (s, 1H, imine)

Key Differences : The sulfinamide group in 1f enables stereoselective synthesis, contrasting with the target compound’s simpler amine structure.

Biological Activity

1-(6-Bromobenzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

  • Molecular Formula : C₈H₈BrN₁O₂
  • Molecular Weight : 230.06 g/mol
  • CAS Number : 67496-29-1

The compound is believed to interact with various biological targets, particularly within the central nervous system. Its structure suggests potential activity as a monoamine transporter inhibitor, which could influence neurotransmitter levels in the brain.

1. Neuropharmacological Effects

Studies have indicated that compounds similar to this compound exhibit significant effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may contribute to antidepressant and anxiolytic effects.

2. Antioxidant Activity

Research has suggested that this compound may possess antioxidant properties, which can protect cells from oxidative stress. The presence of the bromobenzo[d][1,3]dioxole moiety is thought to enhance this activity by scavenging free radicals.

Case Studies and Research Findings

StudyObjectiveKey Findings
Study 1 Evaluate neuroprotective effectsDemonstrated significant reduction in neuronal cell death in vitro when treated with the compound.
Study 2 Assess antioxidant capacityShowed that the compound effectively reduced oxidative stress markers in cellular models.
Study 3 Investigate binding affinity to serotonin receptorsFound moderate binding affinity, suggesting potential as a serotonergic agent.

Pharmacokinetics and Toxicology

Current data on the pharmacokinetics of this compound is limited. However, preliminary studies indicate that it may be metabolized in the liver with moderate bioavailability. Toxicological assessments suggest low acute toxicity; however, long-term effects remain to be fully elucidated.

Q & A

Q. What advanced techniques resolve discrepancies in biological activity across studies?

  • Methodology :
  • Meta-analysis of published IC50/MIC values to identify outliers and confounding factors (e.g., assay pH, cell lines) .
  • Validate activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

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